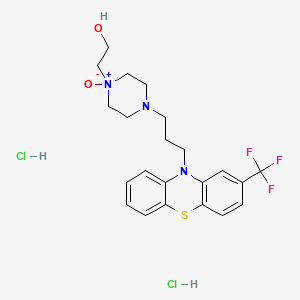
Fluphenazine N1-Oxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine N1-Oxide Dihydrochloride is a derivative of fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of psychoses. This compound is characterized by its molecular formula C22H26F3N3O2S . 2ClH and a molecular weight of 526.44 . It is known for its role as an impurity reference material in pharmaceutical testing .
Métodos De Preparación
The synthesis of phenazine derivatives, including Fluphenazine N1-Oxide Dihydrochloride, often involves the Wohl–Aue reaction. This method entails the condensation of aromatic nitro compounds and aniline in the presence of a strong base at elevated temperatures . Industrial production methods for such compounds typically involve validated high-performance liquid chromatography (HPLC) procedures to ensure purity and consistency .
Análisis De Reacciones Químicas
Fluphenazine N1-Oxide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases for condensation reactions and oxidizing agents for the formation of N-oxides . The major products formed from these reactions are typically phenazine derivatives with varying substituents that influence their pharmacological properties .
Aplicaciones Científicas De Investigación
Fluphenazine N1-Oxide Dihydrochloride is utilized in a range of scientific research applications. In chemistry, it serves as a reference standard for analytical development and method validation . In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of phenothiazine derivatives . Additionally, its role as an impurity reference material makes it valuable in the pharmaceutical industry for stability and release testing .
Mecanismo De Acción
The mechanism of action of Fluphenazine N1-Oxide Dihydrochloride involves the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Fluphenazine N1-Oxide Dihydrochloride can be compared to other phenothiazine derivatives such as chlorpromazine and trifluoperazine. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific N-oxide functional group, which may influence its pharmacological profile and stability .
Similar Compounds
- Chlorpromazine
- Trifluoperazine
- Perphenazine
- Thioridazine
These compounds are also phenothiazine derivatives used in the treatment of psychoses, each with unique substituents that affect their pharmacological properties .
Propiedades
Fórmula molecular |
C22H28Cl2F3N3O2S |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |
Clave InChI |
SPPACWDWJISOGE-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















